4-Amino-2-butoxythiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-amino-2-butoxybenzoyl)sulfanylethyl-diethylazanium chloride is a heterocyclic organic compound with the molecular formula C₁₇H₂₉ClN₂O₂S and a molecular weight of 360.942 g/mol . This compound is known for its unique structure, which includes an amino group, a butoxy group, and a sulfanylethyl-diethylazanium chloride moiety. It is primarily used in experimental and research settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-2-butoxybenzoyl)sulfanylethyl-diethylazanium chloride typically involves the reaction of 4-amino-2-butoxythiobenzoic acid with 2-(diethylamino)ethyl chloride under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-amino-2-butoxybenzoyl)sulfanylethyl-diethylazanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The amino and butoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Wissenschaftliche Forschungsanwendungen
2-(4-amino-2-butoxybenzoyl)sulfanylethyl-diethylazanium chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-amino-2-butoxybenzoyl)sulfanylethyl-diethylazanium chloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-amino-2-hexoxybenzoyl)sulfanylethyl-diethylazanium chloride
- 2-(4-amino-2-pentoxybenzoyl)sulfanylethyl-diethylazanium chloride
- 2-(3-amino-4-butoxybenzoyl)sulfanylethyl-diethylazanium chloride
Uniqueness
2-(4-amino-2-butoxybenzoyl)sulfanylethyl-diethylazanium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butoxy group, in particular, differentiates it from similar compounds with different alkoxy groups, affecting its reactivity and interactions .
Eigenschaften
CAS-Nummer |
100811-80-1 |
---|---|
Molekularformel |
C17H29ClN2O2S |
Molekulargewicht |
360.9 g/mol |
IUPAC-Name |
2-(4-amino-2-butoxybenzoyl)sulfanylethyl-diethylazanium;chloride |
InChI |
InChI=1S/C17H28N2O2S.ClH/c1-4-7-11-21-16-13-14(18)8-9-15(16)17(20)22-12-10-19(5-2)6-3;/h8-9,13H,4-7,10-12,18H2,1-3H3;1H |
InChI-Schlüssel |
MOYXUPSBGLYMCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C=CC(=C1)N)C(=O)SCC[NH+](CC)CC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.